Cas no 1447607-11-5 (6-Fluoroisoindolin-5-ol hydrobromide)

6-Fluoroisoindolin-5-ol hydrobromide 化学的及び物理的性質
名前と識別子
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- 6-Fluoroisoindolin-5-olhydrobromide
- SB65454
- 6-Fluoroisoindolin-5-ol hydrobromide
- 1447607-11-5
- 6-FLUOROISOINDOLIN-5-OL HBR
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- インチ: 1S/C8H8FNO.BrH/c9-7-1-5-3-10-4-6(5)2-8(7)11;/h1-2,10-11H,3-4H2;1H
- InChIKey: FACYVPCMMKUHQA-UHFFFAOYSA-N
- SMILES: Br.FC1C(=CC2CNCC=2C=1)O
計算された属性
- 精确分子量: 232.98515g/mol
- 同位素质量: 232.98515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
6-Fluoroisoindolin-5-ol hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM246980-1g |
6-Fluoroisoindolin-5-ol hydrobromide |
1447607-11-5 | 95%+ | 1g |
$*** | 2023-03-30 | |
Chemenu | CM246980-1g |
6-Fluoroisoindolin-5-ol hydrobromide |
1447607-11-5 | 95%+ | 1g |
$912 | 2021-08-04 |
6-Fluoroisoindolin-5-ol hydrobromide 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
6-Fluoroisoindolin-5-ol hydrobromideに関する追加情報
6-Fluoroisoindolin-5-ol Hydrobromide: A Comprehensive Overview
The compound with CAS No. 1447607-11-5, commonly referred to as 6-Fluoroisoindolin-5-ol hydrobromide, has garnered significant attention in the field of organic chemistry and pharmacology. This compound is a derivative of isoindoline, a heterocyclic structure that has been extensively studied for its diverse applications in drug discovery and material science. The 6-fluoro substitution introduces unique electronic and steric properties, making it a valuable molecule for exploring novel chemical reactions and biological activities.
Recent studies have highlighted the potential of 6-fluoroisoindolin-5-ol hydrobromide in the development of new therapeutic agents. Its structure, characterized by a fluorine atom at the 6-position and a hydroxyl group at the 5-position, provides a platform for exploring interactions with various biological targets. Researchers have demonstrated that this compound exhibits promising activity in vitro against several enzymes and receptors, suggesting its potential role in treating conditions such as inflammation, neurodegenerative diseases, and cancer.
The synthesis of 6-fluoroisoindolin-5-ol hydrobromide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the isoindoline core through cyclization reactions, followed by selective fluorination and bromination to achieve the desired substitution pattern. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has enabled precise characterization of the compound, ensuring its purity and structural integrity.
In terms of pharmacokinetics, studies have shown that 6-fluoroisoindolin-5-ol hydrobromide demonstrates moderate solubility in aqueous solutions, which is critical for its bioavailability. Preclinical trials have revealed that the compound is well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses. These findings underscore its potential as a lead compound for further drug development.
The application of 6-fluoroisoindolin-5-ol hydrobromide extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Researchers have explored its ability to form self-assembled monolayers and its compatibility with various deposition techniques, highlighting its versatility across multiple disciplines.
From an environmental perspective, the synthesis and application of 6-fluoroisoindolin-5-ol hydrobromide are designed to minimize ecological impact. Green chemistry principles have been incorporated into its production process, reducing waste generation and energy consumption. This aligns with global efforts to promote sustainable practices in chemical manufacturing.
In conclusion, 6-fluoroisoindolin-5-ol hydrobromide (CAS No. 1447607-11-5) represents a significant advancement in heterocyclic chemistry. Its unique structure, coupled with promising biological activity and versatile applications, positions it as a valuable tool for researchers across multiple fields. As ongoing studies continue to uncover its full potential, this compound is poised to make meaningful contributions to both scientific research and industrial applications.
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